molecular formula C19H14Cl3N3O2 B12045725 N'-((2-Chloro-7-methylquinolin-3-yl)methylene)-2-(2,3-dichlorophenoxy)acetohydrazide CAS No. 477731-26-3

N'-((2-Chloro-7-methylquinolin-3-yl)methylene)-2-(2,3-dichlorophenoxy)acetohydrazide

Cat. No.: B12045725
CAS No.: 477731-26-3
M. Wt: 422.7 g/mol
InChI Key: KCEWPVZQKDUKAR-NUGSKGIGSA-N
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Description

N’-((2-Chloro-7-methylquinolin-3-yl)methylene)-2-(2,3-dichlorophenoxy)acetohydrazide is a complex organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a quinoline ring substituted with chlorine and methyl groups, as well as a phenoxyacetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-((2-Chloro-7-methylquinolin-3-yl)methylene)-2-(2,3-dichlorophenoxy)acetohydrazide typically involves a multi-step process. One common method starts with the preparation of 2-chloro-7-methylquinoline, which is then reacted with hydrazine hydrate to form the corresponding hydrazide. This intermediate is further reacted with 2,3-dichlorophenoxyacetic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N’-((2-Chloro-7-methylquinolin-3-yl)methylene)-2-(2,3-dichlorophenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced hydrazide derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-((2-Chloro-7-methylquinolin-3-yl)methylene)-2-(2,3-dichlorophenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N’-((2-Chloroquinolin-3-yl)methylene)-2-(2,3-dichlorophenoxy)acetohydrazide
  • N’-((7-Methylquinolin-3-yl)methylene)-2-(2,3-dichlorophenoxy)acetohydrazide
  • N’-((2-Chloro-7-methylquinolin-3-yl)methylene)-2-(phenoxy)acetohydrazide

Uniqueness

N’-((2-Chloro-7-methylquinolin-3-yl)methylene)-2-(2,3-dichlorophenoxy)acetohydrazide stands out due to the specific combination of substituents on the quinoline ring and the phenoxyacetohydrazide moiety

Properties

CAS No.

477731-26-3

Molecular Formula

C19H14Cl3N3O2

Molecular Weight

422.7 g/mol

IUPAC Name

N-[(E)-(2-chloro-7-methylquinolin-3-yl)methylideneamino]-2-(2,3-dichlorophenoxy)acetamide

InChI

InChI=1S/C19H14Cl3N3O2/c1-11-5-6-12-8-13(19(22)24-15(12)7-11)9-23-25-17(26)10-27-16-4-2-3-14(20)18(16)21/h2-9H,10H2,1H3,(H,25,26)/b23-9+

InChI Key

KCEWPVZQKDUKAR-NUGSKGIGSA-N

Isomeric SMILES

CC1=CC2=NC(=C(C=C2C=C1)/C=N/NC(=O)COC3=C(C(=CC=C3)Cl)Cl)Cl

Canonical SMILES

CC1=CC2=NC(=C(C=C2C=C1)C=NNC(=O)COC3=C(C(=CC=C3)Cl)Cl)Cl

Origin of Product

United States

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